5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine
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Overview
Description
5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine is a chemical compound with the molecular formula C9H9F3N2 and a molecular weight of 202.1764 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridin-2-amine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
The synthesis of 5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Coupling with pyridin-2-amine: The final step involves coupling the trifluoromethylated cyclopropyl intermediate with pyridin-2-amine under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine can be compared with other similar compounds, such as:
5-(trifluoromethyl)pyridin-2-amine: This compound lacks the cyclopropyl ring, which can influence its reactivity and biological activity.
1-(trifluoromethyl)cyclopropylamine:
Trifluoromethylated cyclopropyl derivatives: These compounds may have different substituents on the cyclopropyl ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
2751610-66-7 |
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Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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